

Comparative analysis of the pharmacokinetic profiles of CYD19 and similar compounds

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Comparative Pharmacokinetic Analysis of CYD19 and Other Snail Pathway Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of **CYD19**, a novel inhibitor of the CBP/p300-Snail interaction, and other compounds known to modulate the Snail signaling pathway. The objective is to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics to aid in the evaluation and selection of potential therapeutic agents targeting Snail-driven pathologies, particularly in oncology.

Executive Summary

CYD19 is a promising small molecule inhibitor that targets the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail, leading to Snail protein degradation. Dysregulation of the Snail pathway is a key driver of epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. This guide compares the pharmacokinetic properties of CYD19 with those of other compounds that either directly or indirectly modulate Snail activity, including the multi-kinase inhibitors regorafenib and sorafenib, and the proton-pump inhibitor omeprazole, which has been shown to promote Snail degradation.



Data Presentation: Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of **CYD19** and the selected comparator compounds. Data has been compiled from preclinical studies in mice to provide a standardized comparison.

| Compo und | Dosing Route | Dose | Cmax | t1/2 | AUC(0- ∞) | Bioavail ability | Referen ce |
|-----------------|-----------------|---------------------------------|--|-----------------------------|--|---------------------|---------------|
| CYD19 | Intraveno us | 1.0 mg/kg | 144 ng/mL | 18.2 min | 714 h∙ng/mL | N/A | [1] |
| Regorafe nib | Oral | 10 mg/kg/da y (5 days) | 4146 μg/L | 39-48 h (single dose) | 46,911 μg·h/L (total) | N/A | [2][3] |
| Sorafenib | Oral | 30 mg/kg/da y (5 days) | 5.9 mg/L (with carboplat in/paclita xel) | 20.4-26.8 h | 39.1 mg·h/L (with carboplat in/paclita xel) | 80% | [4][5] |
| Omepraz ole | Oral | 40-400 μmol/kg | Dose- depende nt | 5-9 min | N/A | 15% (dog) | [6][7] |

Note: The presented data is derived from various preclinical studies and may not be directly comparable due to differences in experimental conditions. Cmax = Maximum plasma concentration; t1/2 = Half-life; AUC = Area under the plasma concentration-time curve. N/A indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the cited pharmacokinetic analyses.



CYD19 Pharmacokinetic Analysis

- Animal Model: The in vivo pharmacokinetic properties of CYD19 were evaluated in a mouse model.
- Drug Administration: CYD19 was administered via a single intravenous injection at a dose of 1.0 mg/kg.
- Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of **CYD19** over time.
- Analytical Method: The concentration of CYD19 in plasma samples was quantified using a
 validated analytical method, likely high-performance liquid chromatography-tandem mass
 spectrometry (HPLC-MS/MS), though the specific method was not detailed in the available
 source.
- Data Analysis: Pharmacokinetic parameters, including Cmax, t1/2, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.[1]

Regorafenib Pharmacokinetic Analysis

- Animal Model: Female BALB/c nu/nu mice (6–8 weeks old) were used for the pharmacokinetic studies.
- Drug Administration: Regorafenib was administered orally once daily at a dose of 10 mg/kg for 5 consecutive days. The drug was formulated in a vehicle of polypropylene glycol, PEG400, Pluronic F68, and water (34:34:12:20).
- Sample Collection: Blood samples were collected from three animals per sampling time point.
- Analytical Method: Plasma concentrations of regorafenib and its metabolites (M-2 and M-5)
 were determined using validated bioanalytical liquid chromatography-tandem mass
 spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters, including the area under the curve from 0 to 24 hours at steady state (AUC(0–24)ss) and maximum concentration (Cmax), were calculated from the plasma concentrations using a non-compartmental analysis.[8]



Sorafenib Pharmacokinetic Analysis

- Animal Model: The study was conducted in immunocompetent male mice and severe combined immune-deficient (SCID) mice bearing patient-derived pancreatic adenocarcinoma xenografts.
- Drug Administration: Sorafenib was administered as single and multiple oral doses.
- Sample Collection: Plasma and tissue samples were collected over a 24-hour period.
- Analytical Method: Sorafenib concentrations in the samples were analyzed by liquid chromatography-tandem mass spectrometry (LC–MS/MS).
- Data Analysis: A physiologically based pharmacokinetic (PBPK) model was developed to
 describe the distribution of sorafenib in plasma and various tissues. The analysis showed a
 Tmax of 6 hours in plasma and tissues after oral dosing.[5] In a separate study in BALB/c
 nu/nu mice, sorafenib tosylate was administered orally at 30 mg/kg/day for 5 days, and
 pharmacokinetic parameters were determined using non-compartmental analysis.[8]

Omeprazole Pharmacokinetic Analysis

- Animal Model: Pharmacokinetic studies of omeprazole have been conducted in various animal models, including mice, rats, and dogs.
- Drug Administration: Omeprazole was administered orally at doses ranging from 40-400 µmol/kg in mice.
- Sample Collection: Plasma concentrations were measured at different time points after administration.
- Analytical Method: Specific analytical methods for the cited mouse studies were not detailed but typically involve HPLC-based assays.
- Data Analysis: Pharmacokinetic parameters were determined from the plasma
 concentration-time profiles. Studies in mice have shown a very short half-life of 5 to 9
 minutes.[6][7] A study in mice reported a moderate clearance of 37.75 ± 5.05 mL/min/kg after
 intravenous administration and an oral bioavailability of 5.31%.[9]

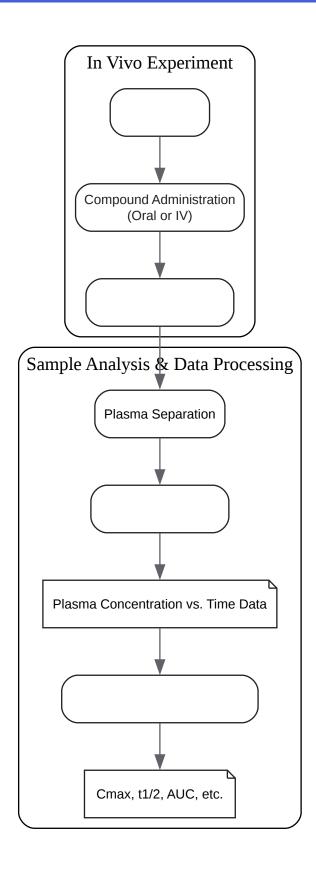


Mandatory Visualization Signaling Pathway of CYD19 Action

Caption: Mechanism of action of CYD19 in inhibiting the Snail signaling pathway.

Experimental Workflow for Pharmacokinetic Profiling





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Caption: A typical experimental workflow for determining the pharmacokinetic profile of a compound.

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